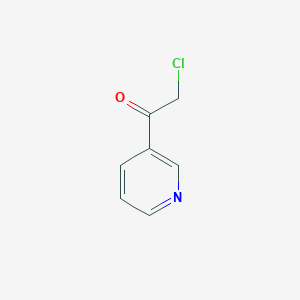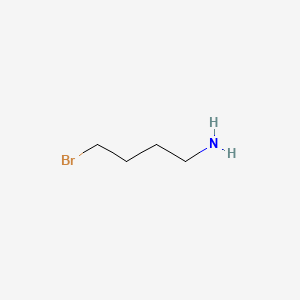
n-(3-Chloropropyl)methanesulfonamide
Overview
Description
N-(3-Chloropropyl)methanesulfonamide: is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 3-chloropropyl chain.
Mechanism of Action
Sulfonamides are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . The antibacterial activity of sulfonamides is due to their ability to inhibit folic acid synthesis, which is crucial for bacterial growth and reproduction .
The sulfonamide group contributes to the fastness for acid wool dyes, which led to the synthesis of a group of azo dyes containing a sulfonamide group . The lack of correlation between in vitro and in vivo antibacterial tests prompted researchers to resort to in vivo testing .
Sulfonamides exert a bacteriostatic effect in vitro on susceptible organisms . They are designed with a view to enlarging the antimicrobial spectrum, improving the therapeutic index, increasing permeability and distribution in the body fluids and tissues, increasing half-life to reduce the frequency of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropropyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methanesulfonamide+3-Chloropropylamine→this compound
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloropropyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methanesulfonamide group can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water, and may require the use of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. The reactions are usually conducted in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: New sulfonamide derivatives with different functional groups.
Oxidation Reactions: Sulfonic acid derivatives.
Reduction Reactions: Corresponding amines or other reduced products.
Scientific Research Applications
N-(3-Chloropropyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and specialty chemicals.
Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives and their interactions with various biological targets.
Comparison with Similar Compounds
N-(2-Chloroethyl)methanesulfonamide: Similar structure but with a 2-chloroethyl group instead of a 3-chloropropyl group.
N-(3-Bromopropyl)methanesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Chloropropyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of methanesulfonamide.
Uniqueness: N-(3-Chloropropyl)methanesulfonamide is unique due to its specific combination of a 3-chloropropyl group and a methanesulfonamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-(3-chloropropyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVVSDAEOBPQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282524 | |
| Record name | n-(3-chloropropyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57590-72-4 | |
| Record name | NSC26357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-chloropropyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)



![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)





